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Compound of Interest

Compound Name:
N-(3-Aminophenyl)-3-

phenylpropanamide

CAS No.: 754162-13-5

Cat. No.: B1341304

Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for the

compound N-(3-Aminophenyl)-3-phenylpropanamide. Due to the limited availability of

published experimental spectra for this specific molecule, this guide will focus on a

comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in

fundamental spectroscopic principles and supported by comparative analysis with structurally

related compounds. This document is intended for researchers, scientists, and professionals in

drug development who require a thorough understanding of the spectroscopic properties of this

and similar molecules.

Molecular Structure and Spectroscopic Overview
N-(3-Aminophenyl)-3-phenylpropanamide is an amide derivative with a molecular formula of

C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . The structural features, including an

aromatic amine, a secondary amide, a monosubstituted benzene ring, and a disubstituted

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1341304#bc-rfq
https://www.benchchem.com/product/b1341304/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-3-aminophenyl-3-phenylpropanamide-a-technical-guide
https://www.benchchem.com/product/b1341304/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-3-aminophenyl-3-phenylpropanamide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


benzene ring, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is

crucial for its identification, purity assessment, and structural elucidation in various research

and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectra for N-(3-Aminophenyl)-3-
phenylpropanamide, along with a detailed interpretation.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different

proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table

1.

Table 1: Predicted ¹H NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.5 - 10.0 Singlet 1H Amide N-H

The amide

proton is typically

deshielded and

appears as a

broad singlet.

~7.20 - 7.40 Multiplet 5H C₆H₅-

Protons of the

monosubstituted

phenyl ring.

~7.10 Triplet 1H
Ar-H

(aminophenyl)

Aromatic proton

on the

aminophenyl

ring, coupled to

two neighboring

protons.

~6.80 Doublet 1H
Ar-H

(aminophenyl)

Aromatic proton

on the

aminophenyl

ring.

~6.70 Singlet 1H
Ar-H

(aminophenyl)

Aromatic proton

on the

aminophenyl

ring.

~6.50 Doublet 1H
Ar-H

(aminophenyl)

Aromatic proton

on the

aminophenyl

ring.

~3.60 Singlet 2H -NH₂

The primary

amine protons,

which may

appear as a

broad singlet.
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~3.00 Triplet 2H -CH₂-Ph

Methylene

protons adjacent

to the phenyl

group, split by

the neighboring

CH₂.

~2.60 Triplet 2H -CH₂-C=O

Methylene

protons adjacent

to the carbonyl

group, split by

the neighboring

CH₂.

Causality Behind Predicted Shifts: The aromatic protons of the 3-aminophenyl group are

expected to be shifted upfield compared to benzene due to the electron-donating effect of the

amino group. The amide proton's chemical shift can be highly variable and is dependent on

solvent and concentration. The methylene protons of the propanamide chain are diastereotopic

and are expected to appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The

predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide
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Chemical Shift (δ, ppm) Assignment Rationale

~172 C=O (Amide)

The carbonyl carbon of the

amide group is

characteristically found in this

downfield region.

~147 Ar-C (C-NH₂)

The aromatic carbon attached

to the amino group is

deshielded.

~141 Ar-C (ipso-phenyl)
The ipso-carbon of the 3-

phenyl group.

~139 Ar-C (ipso-aminophenyl)
The ipso-carbon of the N-(3-

aminophenyl) group.

~129 Ar-C (phenyl)
Aromatic carbons of the

monosubstituted phenyl ring.

~128 Ar-C (phenyl)
Aromatic carbons of the

monosubstituted phenyl ring.

~126 Ar-C (phenyl)
Aromatic carbons of the

monosubstituted phenyl ring.

~129 Ar-C (aminophenyl)
Aromatic carbon of the

aminophenyl ring.

~115 Ar-C (aminophenyl)
Aromatic carbon of the

aminophenyl ring.

~112 Ar-C (aminophenyl)
Aromatic carbon of the

aminophenyl ring.

~108 Ar-C (aminophenyl)
Aromatic carbon of the

aminophenyl ring.

~38 -CH₂-C=O
The methylene carbon

adjacent to the carbonyl group.

~32 -CH₂-Ph
The methylene carbon

adjacent to the phenyl group.
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Expertise in Interpretation: The chemical shifts of the aromatic carbons in the 3-aminophenyl

ring are influenced by the electronic effects of both the amino and the amide substituents. The

carbonyl carbon signal is expected to be a sharp singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for N-(3-Aminophenyl)-3-phenylpropanamide are listed in

Table 3. These predictions are based on the known absorption ranges for similar functional

groups.

Table 3: Predicted IR Absorption Bands for N-(3-Aminophenyl)-3-phenylpropanamide

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3400 - 3200 Medium, Broad N-H Stretch

Primary Amine (-NH₂)

& Secondary Amide

(N-H)

3100 - 3000 Medium C-H Stretch Aromatic C-H

3000 - 2850 Medium C-H Stretch Aliphatic C-H

~1660 Strong C=O Stretch (Amide I) Amide Carbonyl

~1600 & ~1480 Medium C=C Stretch Aromatic Ring

~1540 Medium N-H Bend (Amide II) Amide

750 - 700 & 700-650 Strong C-H Bend

Monosubstituted &

Meta-disubstituted

Benzene

Self-Validating System: The presence of both N-H stretching bands (from the amine and

amide) and a strong carbonyl absorption are key indicators for the confirmation of the

molecule's primary structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex

pattern of absorptions unique to the molecule.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-(3-Aminophenyl)-3-phenylpropanamide, the molecular weight is 240.30

g/mol .

Expected Mass Spectrum:

Molecular Ion (M⁺): A peak at m/z = 240 is expected, corresponding to the intact molecule.

[M+H]⁺ Ion: In techniques like electrospray ionization (ESI), the protonated molecule at m/z =

241 would be prominent. This is consistent with data for the related but smaller molecule, N-

(3-aminophenyl)propanamide, which shows a [M+H]+ ion[1].

Predicted Fragmentation Pathway:

The molecule is expected to fragment at the amide bond and along the propanamide chain.

N-(3-Aminophenyl)-3-phenylpropanamide (m/z 240)

Fragmentation Pathways

[C₁₅H₁₆N₂O]⁺˙

[C₉H₁₀NO]⁺
m/z 148Cleavage of C-N bond

[C₆H₇N]⁺˙
m/z 93

Cleavage of amide C-N bond

[C₇H₇]⁺
m/z 91

Benzylic cleavage

[C₉H₉O]⁺
m/z 133

Cleavage of Cα-Cβ bond
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for N-(3-Aminophenyl)-3-
phenylpropanamide.

Authoritative Grounding: The fragmentation pattern can be predicted based on established

principles of mass spectrometry. For instance, the formation of the tropylium ion (m/z 91) is a

very common fragmentation pathway for compounds containing a benzyl group. Cleavage of

the amide bond is also a highly probable fragmentation route.

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of N-(3-
Aminophenyl)-3-phenylpropanamide.

Synthesis: Amide Coupling Reaction

3-Phenylpropanoic acid

Coupling Agent
(e.g., DCC, EDC)m-Phenylenediamine N-(3-Aminophenyl)-3-phenylpropanamideAmide bond formation

Anhydrous Solvent
(e.g., DCM, DMF)

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide.

Step-by-Step Methodology:

Reactant Preparation: Dissolve equimolar amounts of 3-phenylpropanoic acid and m-

phenylenediamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or

dimethylformamide (DMF).
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Activation: Cool the solution in an ice bath and add a coupling agent (e.g., N,N'-

dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

portion-wise.

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the

organic layer with dilute acid, dilute base, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography or

recrystallization.

Spectroscopic Analysis
NMR Spectroscopy:

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

IR Spectroscopy:

Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from

a volatile solvent onto a salt plate.

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the

range of 4000-400 cm⁻¹.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via an appropriate ionization source

(e.g., ESI or APCI).

Acquire the mass spectrum in the desired mass range.

Conclusion
This technical guide provides a robust, albeit predictive, spectroscopic profile of N-(3-
Aminophenyl)-3-phenylpropanamide. The presented data and interpretations, based on

sound chemical principles and comparisons with related structures, offer a valuable resource

for the identification and characterization of this compound. The outlined experimental

protocols provide a solid foundation for its synthesis and empirical spectroscopic analysis. As

with any predictive data, experimental verification is the ultimate standard for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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